molecular formula C20H19NO3 B2789175 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 897554-46-0

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2789175
CAS No.: 897554-46-0
M. Wt: 321.376
InChI Key: WWWCLZQDGXPHPI-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 2-amino-3,5-dimethylbenzoic acid under acidic conditions to form the quinoline core. This is followed by carboxylation to introduce the carboxylic acid group at the 4-position of the quinoline ring. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its ability to inhibit certain enzymes involved in microbial metabolism contributes to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of both ethoxy and dimethyl groups, which enhance its biological activity and chemical reactivity. These substituents also contribute to its distinct physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-4-24-18-8-6-5-7-14(18)17-11-16(20(22)23)15-10-12(2)9-13(3)19(15)21-17/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWCLZQDGXPHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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